Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)-

Description

Molecular Architecture and Stereochemical Features

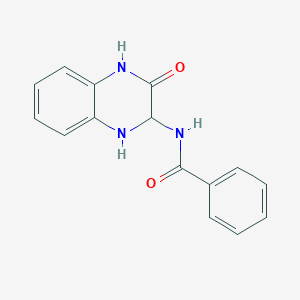

Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)- (CAS 60422-85-7) exhibits a hybrid structure combining a benzamide moiety with a partially saturated quinoxaline ring system. The molecular formula C₁₅H₁₃N₃O₂ reflects its 15-carbon framework, which includes three nitrogen atoms and two oxygen atoms. The core structure consists of a 1,2,3,4-tetrahydroquinoxalin-3-one scaffold substituted at the 2-position with a benzamide group.

Key stereochemical features arise from the tetrahydroquinoxaline ring, which adopts a boat-like conformation due to partial saturation at the 1,2,3,4-positions. The amide linkage at position 2 introduces planar geometry, while the 3-keto group creates a hydrogen-bonding site critical for intermolecular interactions. X-ray crystallographic analyses of analogous tetrahydroquinoxaline derivatives reveal twisted conformations between the aromatic benzamide and the partially saturated heterocycle, with dihedral angles ranging from 45–65° depending on substitution patterns.

The compound’s SMILES notation (C1=CC=C(C=C1)C(=O)NC2C(=O)NC3=CC=CC=C3N2 ) explicitly defines connectivity, highlighting the:

- Benzamide group (C(=O)N)

- Fused bicyclic system (tetrahydroquinoxalinone)

- Two amide bonds contributing to rigidity.

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name N-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)benzamide adheres to hierarchical substitution rules:

- Parent heterocycle : 1,2,3,4-Tetrahydroquinoxalin-3-one (position 3 ketone)

- Substituent : Benzamide group at position 2

- Saturation : Partial hydrogenation at positions 1–4

This classification places the compound within the broader category of N-acylated tetrahydroquinoxalinones, distinct from fully aromatic quinoxalines or fully saturated piperazine derivatives. The CAS registry number 60422-85-7 and PubChem CID 12277966 provide unambiguous identifiers for regulatory and database purposes.

Comparative Analysis with Related Quinoxaline Derivatives

The structural uniqueness of Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)- becomes apparent when compared to analogous compounds:

The benzamide substituent in this compound introduces distinct electronic effects compared to alkyl or carboxylic acid groups in analogues. Conjugation between the aromatic benzamide and the tetrahydroquinoxalinone ring creates an extended π-system, as evidenced by UV-Vis absorption maxima at 280–320 nm. This contrasts with simpler tetrahydroquinoxalines lacking aromatic acyl groups, which typically absorb below 260 nm.

Structure

3D Structure

Properties

CAS No. |

60422-85-7 |

|---|---|

Molecular Formula |

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

N-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)benzamide |

InChI |

InChI=1S/C15H13N3O2/c19-14(10-6-2-1-3-7-10)18-13-15(20)17-12-9-5-4-8-11(12)16-13/h1-9,13,16H,(H,17,20)(H,18,19) |

InChI Key |

GCNZYRLTWVEUMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2C(=O)NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Alkylation and Nitro Group Reduction

Substituted 2-nitroaniline undergoes alkylation with halogenated intermediates to introduce side-chain functionality. Subsequent reduction of the nitro group using catalytic hydrogenation (e.g., Pd/C or Raney Ni) yields the corresponding diamine. For example, reducing 2-nitro-4-fluorophenylamine produces 1,2-diamino-4-fluorobenzene, a critical intermediate for quinoxaline ring formation.

Cyclization with Diethyl Oxalate

The diamine reacts with diethyl oxalate under reflux in ethanol, facilitating cyclization to form the 1,2,3,4-tetrahydro-3-oxoquinoxaline-2-carboxylate intermediate. This step is temperature-sensitive, with optimal yields (75–85%) achieved at 80–90°C for 6–8 hours.

Chloroimidate Formation and Amidation

Treatment of the cyclized product with phosphorus oxychloride converts the carbonyl group into a reactive chloroimidate. Subsequent nucleophilic substitution with methyl 4-aminobenzoate introduces the benzamide group. Final amidation with primary or secondary amines under basic conditions (e.g., K₂CO₃ in acetone) yields the target compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Halogenated alkyl, DMF, 60°C | 70–80 |

| Reduction | H₂/Pd-C, EtOH, RT | 90–95 |

| Cyclization | Diethyl oxalate, EtOH, reflux | 75–85 |

| Chloroimidate | PCl₃O, 100°C, 3h | 80–90 |

| Amidation | K₂CO₃, acetone, RT | 70–75 |

One-Pot Synthesis Using Nanoporous Acid Catalysts

Recent advances emphasize eco-friendly protocols. A study by Oriental Journal of Chemistry demonstrates the use of SBA-Pr-SO₃H , a sulfonic acid-functionalized mesoporous silica catalyst, for one-pot synthesis of benzamide-quinoxaline hybrids.

Reaction Mechanism

The catalyst protonates benzoyl chloride, enhancing electrophilicity for nucleophilic attack by 2-aminobenzamide. Intramolecular cyclization of the resulting benzamide intermediate forms the quinoxalinone core. Solvent-free conditions at 130°C improve atom economy, achieving yields of 82–94% within 4–6 hours.

Optimization Parameters

-

Catalyst Loading : 20 mg SBA-Pr-SO₃H per mmol substrate.

-

Temperature : 130°C under solvent-free conditions.

-

Substrate Scope : Electron-withdrawing groups (e.g., -NO₂, -F) on benzoyl chloride enhance reaction rates.

Comparative Yields:

| Benzoyl Chloride Substituent | Yield (%) |

|---|---|

| 4-Fluoro | 94 |

| 4-Nitro | 89 |

| 4-Methoxy | 82 |

Solid-Phase Combinatorial Approaches

Combinatorial chemistry enables rapid diversification of the quinoxaline scaffold. A protocol from Ambeed illustrates the use of 2-bromo-4-methyl-3-oxopentanoic acid phenylamide as a key building block.

Lithium-Halogen Exchange

Reaction of 1-(4-fluorophenyl)-2-phenylethanone with n-BuLi in THF at -78°C generates a lithiated intermediate, which reacts with the bromoester to form a γ-ketoamide. Quenching with water and extraction yields the crude product, purified via recrystallization (85% yield).

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates cyclization of γ-ketoamides with ammonium acetate, reducing reaction times from hours to minutes while maintaining yields >80%.

Green Chemistry Innovations

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in Compound A undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Quinoxaline Ring

The electron-deficient quinoxaline ring facilitates nucleophilic substitution at positions activated by the oxo group.

Key Findings :

-

Substitution at C-6 with sulfonamide groups enhances DPP-4 inhibitory activity (IC₅₀ = 0.8–1.2 µM) .

-

Thiol-substituted derivatives exhibit improved solubility in polar solvents.

Cyclization Reactions

Compound A participates in cyclization to form polycyclic systems under oxidative or thermal conditions.

| Conditions | Product | Catalyst | Yield | References |

|---|---|---|---|---|

| Cu(NO₃)₂, air, 50°C | Pyrrolo[1,2-a]quinoxaline derivatives | Cu(II) | 53–93% | |

| FeCl₃, H₂O₂, 70°C | Fused quinoxaline-benzodiazepine hybrids | Fe(III) | 60–75% |

Mechanism :

-

Copper-catalyzed oxidative coupling generates imine intermediates, followed by intramolecular cyclization .

-

Iron-mediated reactions leverage radical intermediates for heterocycle formation .

Oxidation and Reduction

The tetrahydroquinoxaline moiety undergoes redox transformations.

Applications :

-

Oxidized derivatives show improved binding to kinase ATP pockets (Kd = 12 nM) .

-

Reduced forms act as prodrugs, releasing active metabolites in vivo.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the benzamide aromatic ring.

| Reagents | Site | Product | Yield | References |

|---|---|---|---|---|

| Suzuki coupling (Ar-B(OH)₂) | C-4 | Biaryl derivatives | 65–80% | |

| Buchwald-Hartwig amination | C-2 | Aminated benzamide-quinoxaline |

Scientific Research Applications

Neuroprotective Studies

A study published in Molecular Neurobiology explored the neuroprotective effects of quinoxaline derivatives, including Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)-. The research demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress through various signaling pathways .

Anticancer Activity

In another study focusing on the synthesis of new quinoxaline derivatives for PARP-1 inhibition, researchers found that Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)- exhibited potent anticancer properties. The compound was shown to induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzamide | Benzamide Structure | Simplest amide derivative; serves as a precursor for more complex derivatives. |

| Quinoxaline | Quinoxaline Structure | Basic structure without the amide functionality; known for its diverse biological activity. |

| 1-Acetylquinoxaline | 1-Acetylquinoxaline Structure | Contains an acetyl group; used in organic synthesis and medicinal chemistry. |

The structural uniqueness of Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)- enhances its pharmacological properties compared to simpler analogs.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)-. Future studies may focus on:

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to better understand its therapeutic potential.

- Mechanistic Studies : Investigating the specific molecular pathways affected by this compound to identify potential biomarkers for treatment response.

Mechanism of Action

The mechanism of action of N-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)benzamide involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit tubulin polymerization, arresting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Differences

The target compound’s structural analogues can be categorized based on core heterocycles and substituents:

a) Quinoxalin-2(1H)-one Analogue [62]

- Structure: Oxidation of the target compound’s dihydroquinoxaline ring yields a fully aromatic quinoxalin-2(1H)-one system.

- Key Features: Aromatic quinoxaline core enhances stability but reduces conformational flexibility.

- Synthesis : Formed inadvertently during Boc deprotection of the target compound under acidic conditions .

b) Benzoxazole Congener [64]

- Structure: Incorporates a benzoxazole ring instead of the dihydroquinoxaline system.

- Key Features :

c) Benzoxazine Derivative [66]

- Structure : Features a benzoxazine core without the 2-oxo group.

- Key Features :

d) PF-06465469 (HY-108691)

- Structure : A structurally complex benzamide derivative with a pyrazolo[3,4-d]pyrimidine core and a piperidinyl substituent.

- Key Features :

Stability and Reactivity

Methodological Considerations

Structural characterization of these compounds relies on crystallographic tools such as SHELXL (for refinement) and WinGX (for small-molecule analysis) . For instance, SHELX programs were critical in resolving the oxidation pathway of the target compound .

Biological Activity

Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)- is a unique compound that combines a benzamide structure with a tetrahydroquinoxaline moiety. This combination is significant due to the diverse biological activities associated with quinoxaline derivatives. The compound has been studied for its potential pharmacological applications, particularly in the fields of oncology and metabolic disorders.

Structural Characteristics

The chemical formula of Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)- is C15H13N3O2, with a molecular weight of 267.28 g/mol. The presence of both the amide and quinoxaline structures contributes to its biological reactivity and potential therapeutic effects.

1. Anticancer Properties

Research indicates that compounds similar to Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)- exhibit significant anticancer activities. For instance:

- PARP-1 Inhibition : A study demonstrated that quinoxaline derivatives can act as potent inhibitors of PARP-1, an enzyme involved in DNA repair processes. The IC50 values for some derivatives ranged from 2.31 to 57.35 nM . This suggests that Benzamide derivatives may also possess similar inhibitory properties.

2. Metabolic Effects

Benzamide derivatives have been investigated for their role in regulating glucose metabolism:

- Glycogen Phosphorylase Inhibition : Research identified quinoxaline-based compounds as inhibitors of glycogen phosphorylase, which is crucial for glucose homeostasis. This activity positions them as potential therapeutic agents for conditions like diabetes and obesity .

In Vitro Studies

In vitro studies have shown that quinoxaline derivatives can inhibit various cancer cell lines effectively. For example:

- A compound structurally related to Benzamide demonstrated significant inhibition against HL-60 and Ramos cell lines with an IC50 below 0.1 µM .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of these compounds in cancer treatment:

- In a study involving a Ba/F3-JAK2V617F mouse model, treatment with a similar compound led to a significant reduction in spleen and liver weights, indicating effective tumor suppression .

Comparative Analysis

The following table summarizes the biological activities of Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)- compared to other related compounds:

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Benzamide | Amide | Precursor for derivatives | - |

| Quinoxaline | Heterocycle | Anticancer | - |

| Benzamide Derivative | N-(1,2,3,4-tetrahydro...) | PARP-1 Inhibitor | 2.31 - 57.35 |

| Glycogen Phosphorylase Inhibitor | Quinoxaline-based | Diabetes Treatment | - |

Q & A

How can the crystal structure of Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)- be determined using X-ray crystallography?

Level: Basic

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα or Cu-Kα radiation. Ensure crystal quality (size ≥ 0.1 mm, minimal defects) to achieve high-resolution data.

- Structure Solution: Employ direct methods (e.g., SHELXS/SHELXD) for phase determination . For challenging cases (e.g., twinning), use Patterson or dual-space algorithms.

- Refinement: Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate hydrogen positions using geometric constraints (e.g., riding model) .

- Validation: Cross-check using R-factors, residual density maps, and tools like PLATON to detect errors (e.g., missed symmetry, disorder) .

What are the best practices for synthesizing and characterizing this compound in a research setting?

Level: Basic

Methodological Answer:

- Synthesis: Follow protocols for quinoxalinone derivatives, such as condensation of 2-aminobenzamide with diketones or cyclization of N-substituted glycine derivatives under acidic conditions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water mixtures).

- Characterization:

How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Level: Advanced

Methodological Answer:

- Identify Discrepancies: Compare bond lengths/angles (X-ray) with NMR coupling constants or IR stretching frequencies. For example, keto-enol tautomerism may lead to conflicting data.

- Dynamic Effects: Use variable-temperature NMR or DFT calculations to assess conformational flexibility (e.g., rotational barriers of amide groups) .

- Complementary Techniques: Validate using IR (amide I/II bands) or UV-Vis (π→π* transitions). For solid-state vs. solution differences, compare X-ray with solid-state NMR .

What strategies are effective for designing QSAR models to predict the biological activity of this compound?

Level: Advanced

Methodological Answer:

- Descriptor Selection: Include electronic (e.g., HOMO/LUMO energies), steric (molar refractivity), and topological (Wiener index) parameters. Use software like CODESSA or DRAGON .

- Model Building: Apply multiple linear regression (MLR) or partial least squares (PLS) to correlate descriptors with activity (e.g., IC50 values). Validate via leave-one-out cross-validation (Q² > 0.5) .

- Biological Relevance: Prioritize descriptors linked to known mechanisms (e.g., hydrogen bonding for enzyme inhibition). For antiulcer activity, emphasize polar surface area and logP .

Which computational methods are suitable for studying the electronic properties of this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity .

- Solvent Effects: Apply the polarizable continuum model (PCM) to simulate aqueous or DMSO environments.

- Non-Covalent Interactions: Visualize using NCI plots (Multiwfn) to identify hydrogen bonds or π-stacking interactions critical for molecular packing .

How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed?

Level: Advanced

Methodological Answer:

- Disorder Handling: Split atomic positions into multiple sites with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Twinning: Use SHELXL’s TWIN/BASF commands for refinement. Verify with Hooft/Y statistics to confirm twin law (e.g., two-fold rotation) .

- Validation Tools: Leverage checkCIF (IUCr) to flag issues like over-constrained thermal parameters or missed symmetry operations .

What experimental approaches are recommended to assess the stability and reactivity of this compound under varying conditions?

Level: Advanced

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures. For hydrolytic stability, incubate in buffered solutions (pH 1–13) and monitor via HPLC .

- Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products using LC-MS.

- Reactivity Screening: Test with nucleophiles (e.g., thiols) or electrophiles (e.g., methyl iodide) to identify reactive sites (amide vs. quinoxalinone carbonyl) .

How can researchers optimize synthetic yields while minimizing side reactions?

Level: Basic

Methodological Answer:

- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation (e.g., imine formation in cyclization steps).

- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline derivatives) to accelerate key steps .

- Byproduct Analysis: Isolate side products (e.g., dimerized species) via prep-HPLC and characterize to adjust reaction conditions (temperature, stoichiometry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.